N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, also known as FMMA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMMA is a pyrazole derivative that has been synthesized through a multistep process involving the use of various reagents and catalysts.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their solid-state structure and supramolecular architecture via various hydrogen bonding interactions. The research highlights the significant antioxidant activity of these compounds and complexes, demonstrating potential applications in fields requiring antioxidant properties (K. Chkirate et al., 2019).
Src Kinase Inhibitory and Anticancer Activities
Derivatives containing the pyrazole-acetamide scaffold have been evaluated for their Src kinase inhibitory and anticancer activities. The synthesis and evaluation of these compounds have provided insights into the structure-activity relationship crucial for developing new anticancer agents. One derivative exhibited significant inhibition of cell proliferation in various human cancer cell lines, indicating its potential as a therapeutic agent (Asal Fallah-Tafti et al., 2011).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for their anti-inflammatory activity. Among the synthesized compounds, several showed significant anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions (K. Sunder et al., 2013).
Imaging Applications
Fluorine-labeled ligands for peripheral benzodiazepine receptors have been synthesized, including derivatives of the pyrazole-acetamide structure. These ligands have potential applications in imaging studies related to the brain and other organs, showcasing the versatility of the pyrazole-acetamide scaffold in developing diagnostic tools (Ming-Rong Zhang et al., 2003).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-30-20-8-4-18(5-9-20)21-15-28(26-23(21)27-10-12-31-13-11-27)16-22(29)25-14-17-2-6-19(24)7-3-17/h2-9,15H,10-14,16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUQKJDCZVKERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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